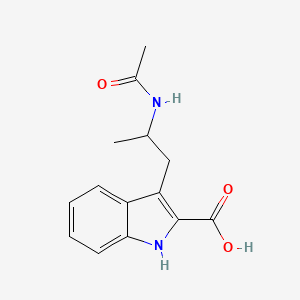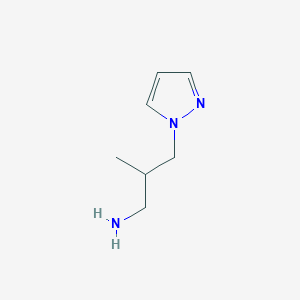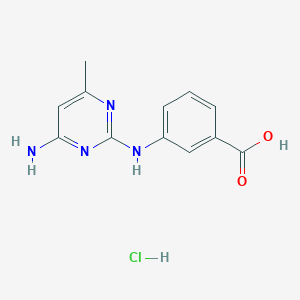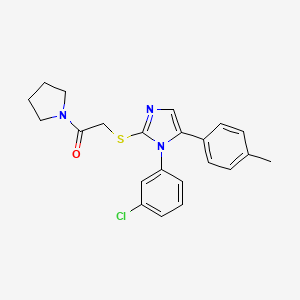![molecular formula C25H33N3O4S B2596639 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea CAS No. 850933-27-6](/img/structure/B2596639.png)
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of methoxyethyl, methylindolyl, and trimethoxyphenyl groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea involves a multi-step process:
Formation of Methoxyethyl Intermediate: Starting with 2-methoxyethanol, it undergoes a reaction with a suitable halogenating agent, like thionyl chloride, to form 2-chloroethoxymethane.
Indole Derivative Preparation: The indole ring, 2-methyl-1H-indole, is synthesized through Fischer indole synthesis, involving phenylhydrazine and acetone.
Thiourea Core Formation: The core thiourea structure is created by reacting the indole derivative with an isothiocyanate reagent in the presence of a base.
Final Coupling: The methoxyethyl intermediate, thiourea core, and the trimethoxyphenylmethyl group are coupled under appropriate conditions, typically involving a catalyst like palladium to yield the final compound.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step for maximum yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent production rates and quality control.
Catalyst Optimization: Employing highly active and selective catalysts to improve the efficiency of each coupling reaction.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction by-products.
化学反応の分析
Types of Reactions
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea undergoes various chemical reactions:
Oxidation: The thiourea group can be oxidized using reagents like hydrogen peroxide to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: It can be reduced with agents like lithium aluminum hydride to generate the corresponding amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution with strong nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Sodium hydride, dimethylformamide, mild heating.
Major Products Formed
Oxidation Products: Sulfenic acid, sulfinic acid, sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized ethers or amines depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound serves as a ligand in catalytic systems, enhancing reaction rates and selectivity.
Material Science: Utilized in the synthesis of novel polymers and nanomaterials with unique properties.
Biology
Biomolecular Research: Investigates its interactions with proteins and nucleic acids, offering insights into molecular recognition processes.
Cellular Studies: Explores its effects on cell signaling pathways and potential as a therapeutic agent.
Medicine
Drug Development: Its structure provides a template for designing new pharmaceuticals targeting specific enzymes and receptors.
Diagnostic Tools: Incorporated into assays for detecting specific biomolecules in clinical samples.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides due to its bioactive nature.
Cosmetics: Explored for its potential in skincare formulations for its antioxidant properties.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It can modulate biological pathways by:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, affecting the overall cellular function.
Receptor Interaction: Binds to receptors, triggering or blocking signaling cascades that regulate physiological processes.
類似化合物との比較
Similar Compounds
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea
3-(2-methoxyethyl)-1-[2-(1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
3-(2-ethoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Highlighting Its Uniqueness
Compared to similar compounds, 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea stands out due to:
Methoxyethyl Group Presence: Adds unique steric and electronic properties influencing its reactivity and interactions.
Trimethoxyphenylmethyl Group: Contributes to its bioactivity and potential therapeutic applications.
This compound's distinct features and versatile applications make it an exciting subject for continued research and development. Hope this article satisfies your curiosity.
特性
IUPAC Name |
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-19(20-8-6-7-9-21(20)27-17)10-12-28(25(33)26-11-13-29-2)16-18-14-22(30-3)24(32-5)23(15-18)31-4/h6-9,14-15,27H,10-13,16H2,1-5H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGLNFLGSWXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2596559.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)
![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)




![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2596574.png)


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

